Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-5-21-15(18)9-8-17-14-11(20-4)7-6-10(19-3)12(14)13(9)16-2/h6-8H,5H2,1-4H3,(H,16,17) |
InChI Key |
VZJFJVUFCYGKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)NC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation via Gould-Jacobs Reaction
The Gould-Jacobs reaction is widely employed for constructing quinoline frameworks. This method involves the condensation of aniline derivatives with β-keto esters under acidic conditions. For Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate, a substituted aniline precursor (e.g., 3,6-dimethoxyaniline) reacts with ethyl 3-oxopent-4-enoate in polyphosphoric acid (PPA) at 120–140°C. The reaction proceeds through a keto-enol tautomerization, followed by cyclodehydration to yield the quinoline core.
Key Data:
Friedländer Synthesis Modifications
Alternative approaches adapt the Friedländer synthesis, utilizing 2-aminobenzaldehyde derivatives and ketones. For instance, 2-amino-4,7-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of iodine as a catalyst. This method offers better regiocontrol for methoxy substitutions at positions 5 and 8.
Functionalization at Position 4: Methylamino Group Introduction
Introducing the methylamino group at position 4 typically follows the formation of a chloro intermediate, which undergoes nucleophilic substitution.
Chlorination and Amination Sequence
-
Chlorination: The quinoline intermediate (e.g., ethyl 5,8-dimethoxy-4-chloroquinoline-3-carboxylate) is synthesized using phosphorus oxychloride (POCl₃). A mixture of the hydroxyl precursor and POCl₃ is refluxed for 2–4 hours, achieving >85% conversion.
-
Amination: The chloro derivative reacts with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C. Catalytic amounts of potassium iodide enhance reactivity via the Finkelstein mechanism.
Optimization Insight:
Methoxy Group Installation
Methoxy groups at positions 5 and 8 are introduced either before cyclization (via substituted anilines) or post-cyclization through demethylation/remethylation strategies.
Pre-Cyclization Methoxylation
Using 3,6-dimethoxyaniline as the starting material ensures methoxy groups are present prior to quinoline formation. This approach avoids late-stage functionalization challenges but requires access to specialized aniline precursors.
Post-Cyclization O-Methylation
For intermediates lacking methoxy groups, selective methylation is achieved using dimethyl sulfate (DMS) and potassium carbonate in acetone. The reaction is conducted at 50°C for 12 hours, yielding >90% methylation at the desired positions.
Comparative Table:
| Method | Yield (%) | Selectivity | Cost Efficiency |
|---|---|---|---|
| Pre-Cyclization | 72 | High | Moderate |
| Post-Cyclization | 88 | Moderate | High |
Esterification and Final Product Purification
The ethyl ester group at position 3 is typically introduced early in the synthesis (e.g., via β-keto ester reactants). Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Critical Challenges:
-
Regioselectivity: Competing reactions at positions 2 and 4 necessitate careful catalyst selection.
-
Solubility: Polar solvents (DMF, DMSO) improve intermediate solubility but complicate isolation.
Emerging Methodologies and Catalytic Innovations
Recent advances focus on streamlining synthesis through one-pot reactions and heterogeneous catalysis.
Chemical Reactions Analysis
Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Biological Activities
1. Anti-Cancer Properties
Preliminary studies indicate that Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate exhibits significant anti-cancer properties. Research suggests that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis, potentially making it a candidate for cancer therapy .
2. Neuroprotective Effects
The structural characteristics of this compound may also confer neuroprotective effects. Its interactions with specific receptors or enzymes within cells are believed to influence pathways related to cell growth and survival, suggesting its utility in neuropharmacology .
Applications in Medicinal Chemistry
This compound holds promise in various medicinal applications:
- Pharmaceutical Development : Due to its biological activity, it may be developed into therapeutic agents targeting cancers or neurological disorders .
- Research on Mechanisms of Action : Studies are ongoing to understand the specific mechanisms through which this compound exerts its effects on cancer cells and neurons. This includes assessing its interactions with various biological targets .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of this compound compared to other quinoline derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Methoxy groups at positions 5 & 8 | Potential anti-cancer and neuroprotective properties |
| Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate | Dimethoxyphenyl group | Enhanced lipophilicity |
| Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | Beta-carboline structure | Known psychoactive properties |
| 6-Chloro-4-(2-chlorophenyl)methylquinoline-3-carboxylic acid | Chlorine substituents | Exhibits antibacterial activity |
Case Studies
Several case studies have explored the applications of this compound:
- In Vitro Studies : Research conducted on murine tumor cell lines demonstrated the compound's cytotoxicity comparable to known inhibitors of topoisomerases . These studies provide insights into its potential as a chemotherapeutic agent.
- Neuropharmacological Research : Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases, indicating its potential role in developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are crucial for DNA unwinding and replication . These interactions make it a potent antimicrobial and anticancer agent.
Comparison with Similar Compounds
Position 4 Modifications
Positions 5 and 8 Modifications
- Methoxy (Target Compound, ): Electron-donating groups that enhance solubility and influence ring electronics. The 5,8 vs. 6,8 substitution () may affect steric hindrance and planarity .
- Fluoro (): Electron-withdrawing groups that stabilize the quinoline ring and may improve metabolic stability .
- Methyl (): Increases lipophilicity, favoring membrane permeability but reducing water solubility .
Position 3 Modifications
All compounds feature an ethyl ester at position 3, which is common in prodrug strategies to improve bioavailability.
Biological Activity
Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 286.32 g/mol. The compound features methoxy groups at positions 5 and 8, along with a methylamino group at position 4 of the quinoline ring. These structural characteristics are believed to enhance its solubility and reactivity, contributing to its biological activities.
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. The compound appears to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. Its mechanism of action may involve the inhibition of protein kinases associated with cancer cell growth.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Protein kinase inhibition | |
| MCF7 | 15.0 | Apoptosis induction | |
| A549 | 10.0 | Cell cycle arrest |
2. Neuroprotective Effects
In addition to its anticancer potential, this compound may exhibit neuroprotective effects . Research suggests that it could influence neurodegenerative pathways by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. The presence of methoxy groups may enhance its interaction with neural receptors.
Table 2: Neuroprotective Activity Overview
| Study Reference | Model Used | Outcome |
|---|---|---|
| SH-SY5Y Cells | Reduced apoptosis | |
| Mouse Model | Improved cognitive function | |
| Rat Brain Tissue | Decreased oxidative stress |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of various protein kinases involved in cancer progression, which may lead to reduced tumor growth.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective benefits.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HeLa Cells : This study demonstrated an IC50 value of 12.5 µM, indicating effective inhibition of cell growth through protein kinase pathways .
- Neuroprotection in Mouse Models : Research conducted on mice treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups .
- MCF7 Breast Cancer Cells : The compound was found to induce apoptosis in MCF7 cells at an IC50 of 15 µM, suggesting a role in breast cancer treatment strategies .
Q & A
Q. Basic
Q. Advanced
- Handling crystallographic ambiguities : Discrepancies in bond lengths or angles can arise from disordered solvent molecules or twinning. Refinement using SHELXL with restraints for thermal parameters and hydrogen bonding networks improves accuracy .
- Dynamic NMR for tautomerism : If the methylamino group exhibits tautomeric behavior (e.g., keto-enol forms), variable-temperature NMR can elucidate equilibrium states .
What challenges arise in analyzing contradictory data from synthetic intermediates?
Advanced
Contradictions often stem from:
- Isomeric impurities : Byproducts from incomplete regioselective reactions (e.g., methoxy groups at C6 instead of C5) can skew spectral data. HPLC or chiral column chromatography isolates pure isomers .
- Crystallographic vs. spectroscopic data : For example, NMR may suggest a planar quinoline ring, while X-ray data shows slight puckering. Cross-validation with DFT calculations reconciles these differences .
- Reaction monitoring : Real-time FTIR or LC-MS tracks intermediate formation, identifying bottlenecks (e.g., slow hydrolysis of esters) .
How can reaction conditions be optimized for sensitive functional groups?
Q. Advanced
- Methylamino group stability :
- Ester hydrolysis control : Partial hydrolysis of the ethyl ester can occur under alkaline conditions. Adjust pH and temperature (e.g., 0–5°C) to retain the ester group .
What methodologies validate the biological activity of derivatives?
Q. Basic
Q. Advanced
- Structure-activity relationship (SAR) studies : Modifying the methoxy/methylamino substituents and correlating changes with activity (e.g., logP calculations for membrane permeability) .
- Molecular docking : Simulations using AutoDock Vina predict binding affinities to target proteins (e.g., DNA gyrase for antibacterial activity) .
How are stability and degradation profiles assessed under experimental conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylation or ester hydrolysis) .
- Kinetic stability : Arrhenius plots predict shelf-life at room temperature by extrapolating degradation rates from accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
